Cas no 2742652-92-0 (methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride)

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride structure
2742652-92-0 structure
商品名:methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride
CAS番号:2742652-92-0
MF:C10H17Cl2N3O3
メガワット:298.166280508041
CID:5452830
PubChem ID:165707025

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-37137754
    • 2742652-92-0
    • methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride
    • Z5384896255
    • インチ: 1S/C10H15N3O3.2ClH/c1-15-8(14)7-6-12-9(13-7)10(11)2-4-16-5-3-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H
    • InChIKey: AKJSJJGGFMBMCG-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.O1CCC(C2=NC=C(C(=O)OC)N2)(CC1)N

計算された属性

  • せいみつぶんしりょう: 297.0646968g/mol
  • どういたいしつりょう: 297.0646968g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.2Ų

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37137754-0.25g
methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride
2742652-92-0 95.0%
0.25g
$594.0 2025-03-18
Enamine
EN300-37137754-2.5g
methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride
2742652-92-0 95.0%
2.5g
$2351.0 2025-03-18
Enamine
EN300-37137754-10.0g
methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride
2742652-92-0 95.0%
10.0g
$5159.0 2025-03-18
Enamine
EN300-37137754-0.5g
methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride
2742652-92-0 95.0%
0.5g
$936.0 2025-03-18
Aaron
AR028RT8-10g
methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride
2742652-92-0 95%
10g
$7119.00 2023-12-15
Aaron
AR028RT8-100mg
methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride
2742652-92-0 95%
100mg
$597.00 2025-02-16
1PlusChem
1P028RKW-100mg
methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride
2742652-92-0 95%
100mg
$576.00 2024-05-07
Aaron
AR028RT8-500mg
methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride
2742652-92-0 95%
500mg
$1312.00 2025-02-16
1PlusChem
1P028RKW-5g
methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride
2742652-92-0 95%
5g
$4362.00 2024-05-07
Enamine
EN300-37137754-1.0g
methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride
2742652-92-0 95.0%
1.0g
$1200.0 2025-03-18

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride 関連文献

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochlorideに関する追加情報

Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate Dihydrochloride: A Comprehensive Overview

Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride, with the CAS number 2742652-92-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The name itself highlights key structural elements: the methyl group, the imidazole ring, and the dihydrochloride salt. These components contribute to its chemical properties and functional versatility.

The imidazole ring, a heterocyclic structure with two nitrogen atoms, is a common motif in many biologically active compounds. In this compound, the imidazole is substituted at the 2-position with a 4-aminooxan-4-yl group, which introduces additional complexity and potential for interaction with biological systems. The presence of the methyl ester at the 4-position further modulates the compound's reactivity and solubility properties.

Recent studies have explored the synthesis and characterization of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride, focusing on its stability, reactivity, and potential as a precursor for more complex molecules. Researchers have reported that this compound exhibits interesting behavior in various chemical reactions, particularly in nucleophilic substitution and condensation reactions. Its ability to act as both a nucleophile and an electrophile makes it a valuable building block in organic synthesis.

From a pharmacological perspective, this compound has been investigated for its potential as an intermediate in drug design. The imidazole moiety is known to interact with various biological targets, including enzymes and receptors, making it a promising scaffold for therapeutic agents. The dihydrochloride salt form enhances its solubility in aqueous media, which is advantageous for pharmacokinetic studies and formulation development.

One of the most recent advancements in understanding this compound involves its role in medicinal chemistry. Scientists have utilized methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride as a key intermediate in the synthesis of bioactive molecules targeting inflammatory pathways. For instance, studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating conditions such as arthritis and neuroinflammation.

In addition to its pharmacological applications, this compound has also been studied for its electronic properties. The imidazole ring's conjugated system allows for efficient electron transfer, making it a candidate for use in organic electronics. Researchers have explored its incorporation into materials for flexible electronics and sensors, highlighting its versatility across multiple disciplines.

The synthesis of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the imidazole ring through cyclization reactions and subsequent functionalization to introduce the desired substituents. The use of dihydrochloride salts ensures optimal solubility during purification and subsequent reactions.

From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. These methods provide critical insights into the stereochemistry and dynamic behavior of the molecule, which are essential for understanding its reactivity and biological interactions.

In conclusion, methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride represents a fascinating intersection of chemistry and biology. Its unique structure, combined with recent advances in synthetic methodology and pharmacological research, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new applications for this compound, it remains at the forefront of innovation in chemical science.

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